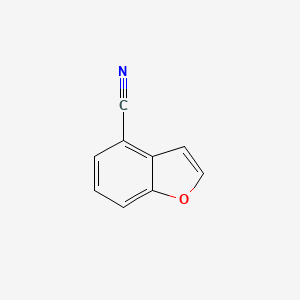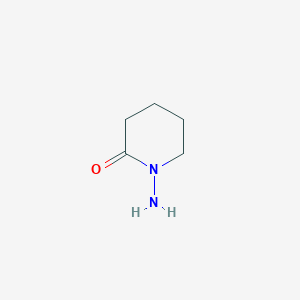
1-アミノピペリジン-2-オン
概要
説明
1-Aminopiperidin-2-one is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
科学的研究の応用
1-Aminopiperidin-2-one has a wide range of applications in scientific research:
作用機序
Target of Action
1-Aminopiperidin-2-one is a key component in the synthesis of Linagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that degrades incretin hormones, which are involved in glucose metabolism. By inhibiting DPP-4, Linagliptin increases the concentration of incretin hormones, leading to a decrease in blood glucose levels .
Mode of Action
1-Aminopiperidin-2-one, as part of Linagliptin, acts as a competitive, reversible inhibitor of DPP-4 . It binds to DPP-4 and prevents it from breaking down incretin hormones, specifically glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased concentrations of these hormones, promoting insulin release and inhibiting glucagon release .
Biochemical Pathways
The inhibition of DPP-4 by 1-Aminopiperidin-2-one affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . Incretin hormones, like GLP-1 and GIP, are released after eating and they enhance the secretion of insulin from pancreatic beta cells. By preventing the degradation of these hormones, 1-Aminopiperidin-2-one enhances their insulinotropic effects .
Result of Action
The primary result of 1-Aminopiperidin-2-one’s action is the reduction of blood glucose levels. By inhibiting DPP-4 and increasing the concentration of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to decreased hepatic glucose production and improved beta-cell function, ultimately leading to a decrease in blood glucose levels .
生化学分析
Biochemical Properties
1-Aminopiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. Additionally, 1-Aminopiperidin-2-one can act as a substrate for specific oxidoreductases, enzymes that catalyze oxidation-reduction reactions, thereby influencing cellular redox states .
Cellular Effects
1-Aminopiperidin-2-one affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 1-Aminopiperidin-2-one can activate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, it can alter gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of 1-Aminopiperidin-2-one involves its binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their functions. For instance, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, 1-Aminopiperidin-2-one can influence gene expression by binding to transcription factors, altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Aminopiperidin-2-one can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Aminopiperidin-2-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to 1-Aminopiperidin-2-one in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and function, although the specific outcomes can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-Aminopiperidin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or pharmacological outcomes. At high doses, 1-Aminopiperidin-2-one can cause adverse effects such as hepatotoxicity or nephrotoxicity, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
1-Aminopiperidin-2-one is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, 1-Aminopiperidin-2-one can influence metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Aminopiperidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells. Once inside the cell, 1-Aminopiperidin-2-one can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and efficacy .
Subcellular Localization
1-Aminopiperidin-2-one exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-Aminopiperidin-2-one is essential for elucidating its precise biochemical roles .
準備方法
Synthetic Routes and Reaction Conditions: 1-Aminopiperidin-2-one can be synthesized through several methods. One common approach involves the reduction of 1-amino-2-piperidinone hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is typically maintained at a temperature between 45°C and 70°C . Another method involves the N-trifluoroethylation of piperidine-2-one followed by the removal of the Boc group, yielding 3-aminopiperidin-2-one .
Industrial Production Methods: Industrial production of 1-aminopiperidin-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.
化学反応の分析
Types of Reactions: 1-Aminopiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
類似化合物との比較
3-Aminopiperidine-2-one: This compound is structurally similar but has different substitution patterns, leading to distinct chemical and biological properties.
Piperidine Derivatives: Other derivatives of piperidine, such as substituted piperidines and piperidinones, share some similarities but also exhibit unique characteristics.
Uniqueness: 1-Aminopiperidin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a lactam ring.
特性
IUPAC Name |
1-aminopiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-7-4-2-1-3-5(7)8/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCDHGVIPGMQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537683 | |
| Record name | 1-Aminopiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31967-09-6 | |
| Record name | 1-Aminopiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminopiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)
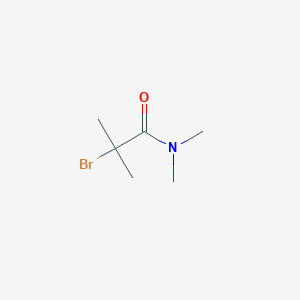

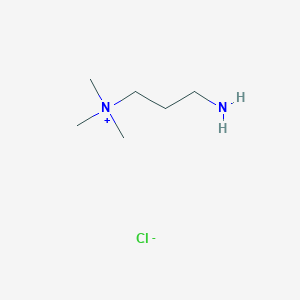
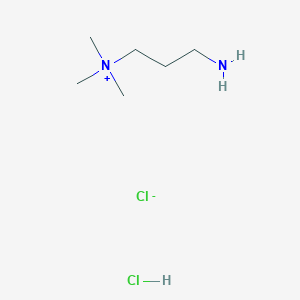

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)





